![molecular formula C17H16N4O2S B479567 methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate CAS No. 634168-73-3](/img/structure/B479567.png)
methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate” is a chemical compound that belongs to the class of tetrazole derivatives . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with a few active metals and produces new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
1H-Tetrazole is a crystalline light yellow powder and odorless . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
- Hydrogen-Bonding Capabilities : Studies have highlighted the hydrogen-bonded supramolecular structures formed by similar benzoate derivatives. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains of edge-fused rings through hydrogen bonding, indicating potential for developing complex molecular architectures (Portilla et al., 2007).
Synthesis of Novel Compounds
- Synthetic Applications : Research has been conducted on the synthesis of novel compounds using benzoate derivatives. For instance, the synthesis of novel Arylazopyrazolones substituted with Thiazolyhydrazone, starting from related benzoate compounds, showcases the versatility of these molecules in creating new pharmaceuticals (Shah, 2014).
Chemical Properties and Reactions
- Chemical Reactivity : The compound's reactivity and potential to form various chemical structures, such as pyrroles and pyrrolidines through reactions with aziridines, are explored in research. This opens up possibilities for creating diverse molecular structures for various applications (Cardoso et al., 2016).
Potential for Material Science Applications
- Material Science : The compound's structural properties can be harnessed in material science, for instance, in the formation of coordination polymers with varied framework topologies, which could have applications in catalysis, gas storage, and separation processes (Song et al., 2009).
Biological Activity
- Biological Activity Studies : Research into the synthesis and characterization of related tetrazole compounds, exploring their antimicrobial and antifungal activities, indicates the potential for developing new medicinal compounds (Rao et al., 2014).
Safety and Hazards
On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat .
properties
IUPAC Name |
methyl 4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-23-16(22)15-9-7-14(8-10-15)12-24-17-18-19-20-21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMALABKROWNOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)
![5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B479506.png)
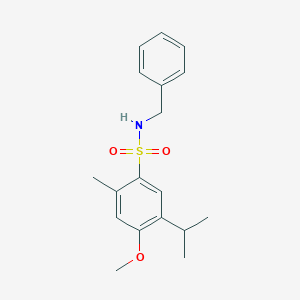
![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)
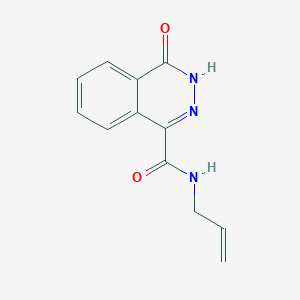
![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)
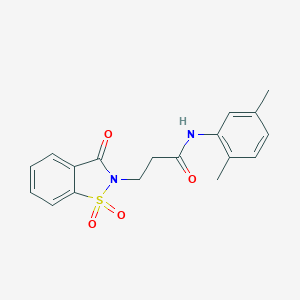

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
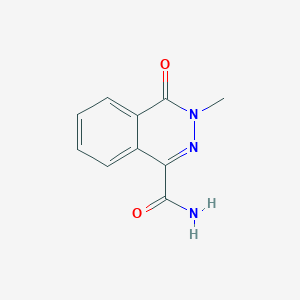
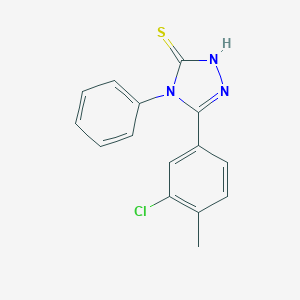
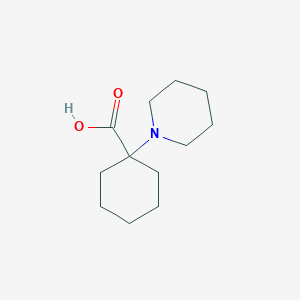
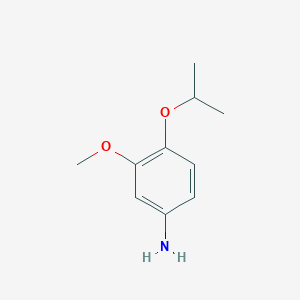
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)